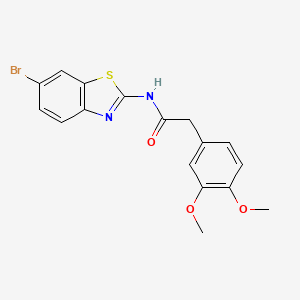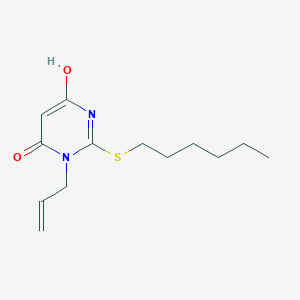
methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, also known as MADDC, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of protein-protein interactions. This may lead to changes in cellular signaling pathways and ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate can have various biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of protein-protein interactions, and the induction of apoptosis in cancer cells. methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is its versatility in various scientific fields, as it can be used in medicinal chemistry, biochemistry, and materials science. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in certain experiments.
Future Directions
There are several future directions for methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate research, including further investigation into its mechanism of action, the development of new synthetic methods, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate could be used in the development of new materials with unique properties, such as self-healing materials or materials with enhanced mechanical properties.
In conclusion, methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is a chemical compound with significant potential in various scientific fields. While there is still much to be learned about its mechanism of action, its versatility and potential applications make it an exciting area of research.
Synthesis Methods
Methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate can be synthesized through a multi-step process involving the reaction of 2,2-dimethylcyclohexanone with ethyl acetoacetate, followed by the addition of ethylenediamine. The resulting compound is then treated with methyl iodide to yield methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate.
Scientific Research Applications
Methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has shown promise in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In biochemistry, methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been investigated for its ability to inhibit certain enzymes and modulate protein-protein interactions. In materials science, methyl 5-(1-aminoethylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been explored for its potential use in the development of new materials with unique properties.
properties
IUPAC Name |
methyl 3-ethanimidoyl-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-6(13)8-7(14)5-12(2,3)9(10(8)15)11(16)17-4/h9,13,15H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHBWMZXYCQBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)C1=C(C(C(CC1=O)(C)C)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-phenylpropyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6038427.png)
![7-(2-furyl)-2-mercapto-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6038432.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6038436.png)
![4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B6038442.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6038453.png)
![2-(4-phenyl-1-piperidinyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]acetamide](/img/structure/B6038468.png)
![2-{[2-(2-pyridinyl)ethyl]thio}benzoic acid](/img/structure/B6038475.png)
![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]carbonyl}pyrazine trifluoroacetate](/img/structure/B6038486.png)

![3,5-bis(difluoromethyl)-1-[(2-propyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6038505.png)
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6038518.png)
![(1-methyl-3-piperidinyl)methyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6038524.png)
